molecular formula C11H12N2OS B2814088 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine CAS No. 2201732-88-7

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine

Cat. No. B2814088
CAS RN: 2201732-88-7
M. Wt: 220.29
InChI Key: FZTYMIIPCGVJMR-UHFFFAOYSA-N
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Description

“2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Coordination Chemistry and Complex Formation

Studies have illuminated the role of compounds similar to 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine in coordination chemistry, showcasing their ability to form complexes with metals. These complexes are studied for their unique spectroscopic properties, structures, and potential as catalytic or biological agents. The review by Boča, Jameson, and Linert (2011) encapsulates the variability in chemistry and properties of related pyridine and thiazolyl compounds, highlighting their significance in creating diverse metal complexes with promising electrochemical and biological activities (Boča, Jameson, & Linert, 2011).

Sensor Technology

Compounds containing heteroatoms like those in 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine are crucial in the development of optical sensors. Jindal and Kaur (2021) discuss the role of pyrimidine and related heterocyclic compounds as integral components in designing optical sensors for detecting various biological and chemical entities. Their ability to form coordination and hydrogen bonds makes them excellent candidates for sensing applications, suggesting the potential utility of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine in similar contexts (Jindal & Kaur, 2021).

Pharmacological Applications

In pharmacology, the structural features of compounds like 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine are explored for therapeutic relevance. Verma et al. (2019) review the therapeutic worth of 1,3,4-oxadiazole derivatives, emphasizing the importance of pyridine-type nitrogen atoms for binding with enzymes and receptors in biological systems. This suggests that compounds with similar structural frameworks may possess significant pharmacological potentials, including anti-inflammatory, anticancer, and antimicrobial activities (Verma et al., 2019).

Organic Synthesis and Catalysis

The versatility of heterocyclic N-oxide molecules, including pyridine derivatives, is highlighted by Li et al. (2019) for their role in organic synthesis, catalysis, and drug applications. These compounds are integral in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis, suggesting that derivatives of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine could be explored for similar applications (Li et al., 2019).

properties

IUPAC Name

4,5-dimethyl-2-(pyridin-2-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-5-3-4-6-12-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTYMIIPCGVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine

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